molecular formula C19H22N2O5 B3916067 (1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

Cat. No.: B3916067
M. Wt: 358.4 g/mol
InChI Key: ROXKITDFSHAGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide typically involves multiple steps, starting from readily available precursors. The process often includes the acetylation of 3,4-dimethoxyphenylacetic acid followed by the formation of the ethanimidamide derivative through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1Z)-N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1Z)-N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: Shares structural similarities but differs in functional groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with distinct chemical properties.

Uniqueness

What sets (1Z)-N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-23-15-7-4-13(5-8-15)11-18(20)21-26-19(22)12-14-6-9-16(24-2)17(10-14)25-3/h4-10H,11-12H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXKITDFSHAGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)CC2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)CC2=CC(=C(C=C2)OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
Reactant of Route 2
Reactant of Route 2
(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
Reactant of Route 3
(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
Reactant of Route 5
(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
Reactant of Route 6
(1Z)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.